spiro[4.4]nonane-2-carboxylic acid
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Overview
Description
Spiro[4.4]nonane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.4]nonane core, which consists of two fused cyclohexane rings sharing a single carbon atom, and a carboxylic acid functional group attached to the second carbon of one of the cyclohexane rings. The spirocyclic structure imparts significant rigidity and unique stereochemical properties to the molecule, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of spiro[4.4]nonane-1,6-dione, which can be achieved through a series of cyclization reactions. The dione is then subjected to a series of reduction and functionalization steps to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the positions adjacent to the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include esters, alcohols, aldehydes, and various substituted spiro[4.4]nonane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[4.4]nonane-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds and chiral ligands used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: Used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-2-carboxylic acid depends on its specific application. In catalysis, the spirocyclic structure provides a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of catalytic reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A precursor in the synthesis of spiro[4.4]nonane-2-carboxylic acid.
Spiro[4.5]decane derivatives: Similar spirocyclic compounds with different ring sizes.
Spiro[5.5]undecane derivatives: Larger spirocyclic structures with distinct chemical properties.
Uniqueness
This compound is unique due to its specific ring size and the presence of a carboxylic acid functional group. This combination imparts distinct chemical reactivity and stereochemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50599-19-4 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-3-6-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
InChI Key |
GGPRNIGAPJFPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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